Product packaging for Bis(dimethylamino)methylvinylsilane(Cat. No.:CAS No. 13368-45-1)

Bis(dimethylamino)methylvinylsilane

Cat. No.: B085600
CAS No.: 13368-45-1
M. Wt: 158.32 g/mol
InChI Key: FIRXZHKWFHIBOF-UHFFFAOYSA-N
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Description

Significance within Organosilicon Chemistry Research

The significance of Bis(dimethylamino)methylvinylsilane in academic research lies primarily in its bifunctionality. The vinyl group serves as a polymerizable unit, susceptible to addition reactions, while the dimethylamino groups act as leaving groups in nucleophilic substitution reactions at the silicon center. This dual reactivity allows for its use as a monomer in the synthesis of unique organosilicon polymers and as a precursor for the deposition of thin films. Its study contributes to a deeper understanding of structure-property relationships in organosilicon compounds and the development of new synthetic methodologies.

Historical Context of Aminosilane (B1250345) Chemistry Research

The field of aminosilane chemistry has its roots in the mid-20th century, with early investigations focusing on the synthesis and reactivity of compounds containing silicon-nitrogen bonds. A pivotal aspect of this research has been the exploration of their synthesis, traditionally involving the reaction of chlorosilanes with amines, a method that often produces salt byproducts. More sustainable approaches, such as the dehydrocoupling of silanes and amines, have been a subject of ongoing research. The stability and reactivity of the Si-N bond in various chemical environments, particularly towards strong bases and nucleophiles, have been central themes in the historical and contemporary academic study of aminosilanes.

Structural Features and their Academic Implications for Reactivity

The molecular architecture of this compound is key to its chemical behavior. The presence of two dimethylamino groups on the silicon atom makes the Si-N bonds susceptible to cleavage by protic reagents like water, a characteristic hydrolytic sensitivity. However, a seminal study in 1967 by Stober, Michael, and Speier in The Journal of Organic Chemistry highlighted the unique stability of the silicon-nitrogen bonds in vinylaminosilanes towards alkyllithium compounds. rsc.org

This research demonstrated that while organolithium reagents typically cleave Si-N bonds, the vinyl group in compounds like this compound directs the reactivity towards anionic polymerization of the vinyl group, leaving the Si-N bonds intact. This finding was significant as it opened up a new pathway for the synthesis of poly(vinylaminosilanes), polymers with a backbone of carbon atoms and pendant silyl (B83357) groups containing amino functionalities. The study showed that butyllithium (B86547) (BuLi) could catalyze the anionic polymerization of this monomer. This academic work underscored the subtle yet profound influence of the vinyl substituent on the reactivity profile of the aminosilane, showcasing a method to create polymers with potentially interesting properties due to the presence of the silyl and amino groups.

Overview of Research Domains Utilizing this compound

The academic interest in this compound and its close structural analogs has primarily been in the realm of materials science and polymer chemistry.

Polymer Synthesis: As established by the foundational work of Stober, Michael, and Speier, a key research application of this compound is as a monomer for anionic polymerization. rsc.org This allows for the creation of novel polymers where the repeating units contain silyl groups with amino substituents. Such polymers are of academic interest for their potential as specialty materials with unique surface properties, adhesion characteristics, or as precursors to ceramic materials.

Precursor for Thin Film Deposition: While specific research on this compound in this area is less documented, its close analog, Bis(dimethylamino)methylsilane, is recognized as a precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes. These techniques are crucial in the semiconductor industry for creating high-quality thin films. Aminosilane precursors are valued for their volatility and reactivity, which allow for the deposition of silicon-based layers, such as silicon nitride or silicon carbonitride, essential for manufacturing microelectronic devices. The research in this domain focuses on designing precursors that can decompose cleanly at specific temperatures to yield films with desired properties like high thermal stability and hardness.

Chemical Compound Information

Compound NameSynonymsCAS NumberMolecular Formula
This compound1-ethenyl-N,N,N',N',1-pentamethylsilanediamine; Methylvinylbis(dimethylamino)silane; [(Dimethylamino)(ethenyl)methylsilyl]dimethylamine13368-45-1C₇H₁₈N₂Si
Bis(dimethylamino)methylsilaneN,N,N',N',1-Pentamethylsilanediamine22705-33-5C₅H₁₆N₂Si
ButyllithiumBuLi109-72-8C₄H₉Li

Physical and Chemical Properties of this compound

PropertyValue
Molecular Weight 158.32 g/mol
Boiling Point 146-147 °C
Density 0.820 g/mL
Refractive Index (@ 20°C) 1.4332
Flash Point -4 °C
Hydrolytic Sensitivity Reacts rapidly with moisture, water, and protic solvents

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H18N2Si B085600 Bis(dimethylamino)methylvinylsilane CAS No. 13368-45-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(dimethylamino-ethenyl-methylsilyl)-N-methylmethanamine
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InChI

InChI=1S/C7H18N2Si/c1-7-10(6,8(2)3)9(4)5/h7H,1H2,2-6H3
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InChI Key

FIRXZHKWFHIBOF-UHFFFAOYSA-N
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Canonical SMILES

CN(C)[Si](C)(C=C)N(C)C
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Molecular Formula

C7H18N2Si
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DSSTOX Substance ID

DTXSID6065428
Record name Silanediamine, 1-ethenyl-N,N,N',N',1-pentamethyl-
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Molecular Weight

158.32 g/mol
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Physical Description

Liquid; [Pfaltz and Bauer MSDS]
Record name Bis(dimethylamino)methylvinylsilane
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CAS No.

13368-45-1
Record name 1-Ethenyl-N,N,N′,N′,1-pentamethylsilanediamine
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Record name Bis(dimethylamino)methylvinylsilane
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Record name Silanediamine, 1-ethenyl-N,N,N',N',1-pentamethyl-
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Record name BIS(DIMETHYLAMINO)METHYLVINYLSILANE
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Synthetic Methodologies and Reaction Pathways of Bis Dimethylamino Methylvinylsilane

Established Synthetic Routes to Bis(dimethylamino)methylvinylsilane

The synthesis of this compound can be achieved through several key chemical transformations. The most prevalent of these is the amination of a corresponding dichlorosilane (B8785471) precursor, a robust and widely utilized method in organosilicon chemistry.

Amination of Dichlorosilane Precursors

The most common and industrially viable route to this compound is through the reaction of Dichloromethylvinylsilane with dimethylamine (B145610). This reaction is a classic nucleophilic substitution at the silicon center, where the nitrogen atom of dimethylamine displaces the chlorine atoms on the silane (B1218182).

In this process, two equivalents of dimethylamine act as the nucleophile, while two additional equivalents are consumed to neutralize the hydrogen chloride (HCl) byproduct, forming dimethylammonium chloride salt. A similar procedure is used for the synthesis of analogous compounds like bis(dimethylamino)dimethylsilane, where dimethyldichlorosilane is treated with dimethylamine. dtic.mil The reaction is typically carried out in a suitable solvent that can facilitate the reaction and the precipitation of the salt byproduct, which can then be removed by filtration. The final product is isolated and purified by distillation.

Table 1: Reactants for Amination Synthesis

Compound Name Molecular Formula Role
Dichloromethylvinylsilane H₂C=CHSi(CH₃)Cl₂ Silicon Precursor
Dimethylamine (CH₃)₂NH Aminating Agent & Acid Scavenger

Hydrosilylation-based Synthesis Approaches

Hydrosilylation, the addition of a silicon-hydride (Si-H) bond across an unsaturated bond like an alkyne or alkene, represents another potential, though less commonly documented, synthetic strategy. sigmaaldrich.commdpi.com Theoretically, this compound could be synthesized by the catalytic addition of Bis(dimethylamino)methylsilane (which contains a reactive Si-H bond) to an alkyne, such as acetylene.

The hypothetical reaction would be: (H₃C)Si(H)[N(CH₃)₂]₂ + HC≡CH → H₂C=CHSi(CH₃)[N(CH₃)₂]₂

This reaction would require a transition metal catalyst, typically based on platinum (like Karstedt's catalyst), rhodium, or ruthenium, to proceed efficiently and with high selectivity. sigmaaldrich.commdpi.com The choice of catalyst is crucial as it influences the regioselectivity (α- vs. β-addition) and stereoselectivity (cis- vs. trans-addition) of the product. sigmaaldrich.com While a powerful tool for creating vinylsilanes, this route is not the primary method reported for this specific compound.

Organometallic Synthesis Routes

Organometallic reagents provide a versatile, albeit more complex, avenue for forming silicon-carbon bonds. A plausible organometallic route to this compound could involve the reaction of a vinyl-metallic reagent, such as vinylmagnesium bromide (a Grignard reagent) or vinyllithium, with a suitable aminohalosilane precursor.

For instance, one could envision a reaction with a precursor like chloro(dimethylamino)methylsilane, although this precursor is not standard. A more feasible, multi-step approach might involve reacting Dichloromethylvinylsilane sequentially. First, reacting it with one equivalent of an organometallic vinyl source to form chloro(methyl)vinylsilane, followed by amination with dimethylamine. Alternatively, reacting a precursor like bis(dimethylamino)chlorosilane with a vinyl organometallic reagent could also yield the target compound. These routes are based on fundamental principles of organosilicon chemistry but are not the established methods for producing this compound. The compound itself is known to undergo BuLi-catalyzed anionic polymerization, demonstrating the reactivity of its vinyl group with organometallic species. gelest.com

Precursor Chemistry and Synthetic Strategy Optimization

The efficiency, yield, and purity of the final product are intrinsically linked to the quality of the starting materials and the precise control of reaction parameters.

Role of Starting Materials in Reaction Efficiency and Yield

In the principal amination pathway, the purity of the precursors is paramount. The primary starting material, Dichloromethylvinylsilane, serves as the backbone of the final molecule. chemimpex.com Its properties are summarized in the table below.

Table 2: Properties of Dichloromethylvinylsilane

Property Value
CAS Number 124-70-9 sigmaaldrich.com
Molecular Formula H₂C=CHSi(CH₃)Cl₂ sigmaaldrich.com
Molecular Weight 141.07 g/mol sigmaaldrich.com
Boiling Point 92 °C sigmaaldrich.com
Density 1.08 g/mL at 25 °C sigmaaldrich.com
Refractive Index n20/D 1.430 sigmaaldrich.com

The second precursor, dimethylamine, must be used in the correct stoichiometric ratio. An insufficient amount of dimethylamine will result in incomplete reaction, leaving mono-amino, mono-chloro species (chloro(dimethylamino)methylvinylsilane). Conversely, an excessive amount is often used to ensure the reaction goes to completion and to act as an effective scavenger for the HCl byproduct. The physical state of dimethylamine (gaseous or as a solution) also influences the reaction setup and conditions.

Control of Reaction Conditions for Selective Synthesis

Optimizing reaction conditions is crucial for maximizing yield and minimizing side reactions. nih.gov For the amination of Dichloromethylvinylsilane, several parameters must be carefully managed.

Table 3: Key Reaction Parameters for Amination and Their Impact

Parameter Importance Typical Control Strategy
Temperature The amination reaction is highly exothermic. Poor temperature control can lead to side reactions, polymerization of the vinyl group, or loss of volatile reactants/products. The reaction is often performed at low temperatures (e.g., 0 °C) with controlled addition of the amine. Cooling baths are used to dissipate the heat generated.
Stoichiometry Precise control of the reactant ratio is essential to ensure complete substitution of both chlorine atoms and to avoid forming incompletely reacted intermediates. A slight to moderate excess of dimethylamine is typically used to drive the reaction to completion and neutralize all HCl generated.
Solvent The solvent must be inert to the reactants and products and should facilitate the precipitation of the dimethylammonium chloride byproduct for easy removal. Anhydrous aprotic solvents like hexane, diethyl ether, or toluene (B28343) are commonly used.
Byproduct Removal The dimethylammonium chloride salt formed during the reaction can interfere with product isolation and must be efficiently removed. The salt is insoluble in many organic solvents and is typically removed by filtration from the reaction mixture.
Atmosphere Chlorosilanes and aminosilanes are sensitive to moisture. gelest.comdakenchem.com Hydrolysis is a significant side reaction that consumes starting material and forms siloxanes. The reaction is conducted under an inert atmosphere, such as dry nitrogen or argon, to exclude atmospheric moisture.

By carefully controlling these factors, the synthesis of this compound can be optimized to achieve high yields of a pure product.

Purification and Isolation Techniques in Academic Synthesis

The effective purification and isolation of this compound are paramount in academic synthesis to ensure the compound's suitability for subsequent applications, which are often sensitive to impurities. Given the compound's reactivity, particularly its susceptibility to hydrolysis, all purification and handling procedures necessitate the use of anhydrous solvents and an inert atmosphere, such as dry nitrogen or argon, typically employing Schlenk line or glovebox techniques.

Following synthesis, the initial workup of the crude product mixture generally involves the removal of insoluble byproducts. A common byproduct in the amination of chlorosilanes is an ammonium (B1175870) salt, which can be readily separated from the liquid product through filtration .

The principal method for the purification of this compound is fractional distillation . This technique is well-suited for separating the volatile liquid product from less volatile impurities, residual solvents, and any unreacted starting materials. The distillation is often conducted under reduced pressure to lower the required temperature, thereby preventing potential thermal degradation or polymerization of the vinyl-containing silane. While specific academic literature detailing optimized distillation parameters for this exact compound is not extensively available, the known boiling point provides a crucial parameter for designing the purification protocol.

For applications demanding exceptionally high purity, such as in semiconductor manufacturing or for use as a monomer in controlled polymerization reactions, preparative gas chromatography (GC) may be employed. This high-resolution technique can separate components with very close boiling points, offering superior purity over distillation, although it is generally limited to smaller-scale preparations.

Additionally, adsorption methods can be utilized to remove specific types of impurities. For instance, a patent describing the synthesis of the related compound bis(diethylamino)silane (B1590842) indicates that purification can be achieved through simple filtration and adsorption with activated carbon. This suggests that passing a solution of crude this compound through a pad of a suitable adsorbent could be an effective step for removing certain contaminants.

A summary of physical properties that are critical for the design of purification processes is provided in the table below.

Table 2.3.1: Physical Properties of this compound Relevant to Purification

PropertyValueSource
Boiling Point (°C)146-147
Density (g/mL at 25°C)0.820
Refractive Index (at 20°C)1.4332

Polymerization Chemistry and Material Science Applications of Bis Dimethylamino Methylvinylsilane

Polycondensation Reactions of Bis(dimethylamino)methylvinylsilane

Polycondensation reactions involving this compound represent a key method for the synthesis of polysiloxanes. These reactions typically involve the reaction of the aminosilane (B1250345) with a di-functional silanol (B1196071), such as α,ω-dihydroxypolydimethylsiloxane, to form a siloxane bond with the concurrent elimination of a small molecule.

Mechanisms of Siloxane Polymer Formation via Aminosilane Deficient Methods

In the polycondensation of this compound with a di-silanol, the fundamental reaction involves the nucleophilic attack of the hydroxyl group of the silanol on the silicon atom of the aminosilane. This leads to the formation of a stable siloxane bond (Si-O-Si) and the release of dimethylamine (B145610) as a volatile byproduct. The reaction proceeds in a stepwise manner, allowing for the gradual build-up of polymer chains.

When employing aminosilane deficient methods, the stoichiometry is intentionally skewed to have an excess of the di-silanol component. This approach is often utilized to control the molecular weight of the resulting polymer and to ensure that the polymer chains are terminated with hydroxyl groups. The mechanism involves the initial reaction of all the this compound molecules with the difunctional silanols to form short oligomeric chains. As the aminosilane is consumed, the remaining silanol-terminated oligomers can then react with each other, albeit at a slower rate, to further increase the molecular weight. The final polymer will possess silanol end-groups, which can be useful for further reactions or for applications where hydrophilicity at the chain ends is desired.

Formation of High-Molecular-Weight Polysiloxanes

The attainment of high-molecular-weight polysiloxanes through the polycondensation of this compound is contingent on several factors. A critical aspect is the precise control of the stoichiometry between the aminosilane and the di-silanol. A near-equimolar ratio of the reactive groups is essential to drive the polymerization to high conversion and, consequently, to achieve high molecular weights.

Furthermore, the efficient removal of the dimethylamine byproduct is crucial. The presence of dimethylamine can lead to a reversible reaction, hindering the forward polymerization and limiting the final molecular weight of the polysiloxane. Therefore, these reactions are often carried out at elevated temperatures and under a flow of inert gas or under vacuum to facilitate the removal of the volatile byproduct. Recent research on the copolycondensation of dimethyldiethoxy- and methylvinyldimethoxysilane has demonstrated that subsequent thermal condensation in a vacuum can significantly increase the molecular weight of the resulting vinyl-containing polysiloxanes, with molecular weights reaching up to 20,000 g/mol . mdpi.com This principle of post-polymerization processing to enhance molecular weight is also applicable to systems involving this compound.

Elucidation of Byproduct Formation and Removal

The primary byproduct of the polycondensation reaction between this compound and a silanol is dimethylamine. This is a direct consequence of the reaction mechanism where the dimethylamino group acts as a leaving group upon the formation of the siloxane bond.

The formation of dimethylamine can be represented by the following general reaction:

2 R'OH + (CH₃)₂N-Si(CH₃)(CH=CH₂)-N(CH₃)₂ → R'O-Si(CH₃)(CH=CH₂)-OR' + 2 (CH₃)₂NH

The removal of dimethylamine is critical for achieving high molecular weight polymers. Due to its low boiling point (7 °C), it can be effectively removed from the reaction mixture by conducting the polymerization at elevated temperatures, typically above 70 °C, and by applying a vacuum or purging the system with an inert gas like nitrogen or argon. The efficient removal of this byproduct shifts the equilibrium of the reaction towards the formation of the polymer, in accordance with Le Chatelier's principle. Inadequate removal can lead to lower molecular weight products and a broader molecular weight distribution.

Anionic Polymerization Catalysis and Vinyl Group Reactivity

The presence of the vinyl group in this compound allows for its participation in anionic polymerization, a chain-growth polymerization technique known for producing polymers with well-defined molecular weights and narrow molecular weight distributions.

Butyllithium-Catalyzed Anionic Polymerization Studies

This compound is known to undergo anionic polymerization catalyzed by organolithium initiators such as butyllithium (B86547) (BuLi). uni-bayreuth.deuni-bayreuth.de The initiation step involves the addition of the butyl anion from BuLi across the double bond of the vinyl group. This creates a new carbanion at the α-position to the silicon atom, which then serves as the active center for propagation.

The propagation proceeds by the sequential addition of monomer molecules to the growing carbanionic chain end. The rate of polymerization and the molecular weight of the resulting polymer can be controlled by the ratio of monomer to initiator concentration. The kinetics of anionic polymerization of vinylsilanes can be complex and are influenced by factors such as the solvent, temperature, and the nature of the counter-ion. In non-polar solvents, the active chain ends often exist as aggregates, which can affect the polymerization kinetics. uni-bayreuth.de

While specific kinetic data for the butyllithium-catalyzed polymerization of this compound is not extensively published, studies on the anionic polymerization of other vinylsilanes provide a framework for understanding this process. The resulting polymer, poly(methylvinylsiloxane), possesses a backbone of repeating silicon-carbon bonds with pendant dimethylamino groups. These groups can be subsequently hydrolyzed to form silanols, which can then undergo condensation to form a crosslinked network.

Reactivity of Vinyl Functionalities in Polymer Network Formation

The vinyl groups that are incorporated into the polysiloxane backbone or as end-groups via the polymerization of this compound are reactive functionalities that can be utilized for subsequent crosslinking reactions to form polymer networks. These networks exhibit a range of properties depending on the crosslinking density and the nature of the crosslinking chemistry. Two primary methods for crosslinking vinyl-functional silicones are platinum-catalyzed hydrosilylation and peroxide-initiated radical curing. gelest.com

In platinum-catalyzed hydrosilylation , the vinyl groups on the polysiloxane react with a silicon-hydride (Si-H) functional crosslinking agent in the presence of a platinum catalyst. This addition reaction is highly efficient and does not produce any byproducts, leading to the formation of a stable and well-defined network structure. The cure can be initiated at room temperature or accelerated by heat. gelest.com The final properties of the elastomer, such as hardness and tensile strength, can be tailored by controlling the ratio of vinyl to hydride groups and the molecular weight of the starting vinyl-functional polymer. gelest.com

Peroxide-initiated radical curing involves the use of organic peroxides that decompose at elevated temperatures to generate free radicals. These radicals can abstract a hydrogen atom from a methyl group on the siloxane backbone, creating a polymer radical. This radical can then add across a vinyl group on another polymer chain, forming a stable carbon-carbon crosslink. This method is a robust and widely used industrial process for curing silicone elastomers. gelest.com The choice of peroxide and the curing temperature are critical parameters that influence the crosslinking efficiency and the final properties of the cured material.

Integration into Advanced Material Systems

This compound is a versatile organosilicon compound that serves as a critical building block and reactive intermediate in the synthesis of advanced materials. Its unique structure, featuring both reactive dimethylamino leaving groups and a polymerizable vinyl group, allows for its integration into a wide array of polymer systems, enhancing properties such as thermal stability, adhesion, and chemical resistance. This section explores its specific roles in the creation of high-performance elastomers, functional polymers, coatings, and electronic materials.

Synthesis of Thermally Stable Silphenylene-Siloxane Elastomers

The incorporation of rigid aromatic units, such as silphenylene, into flexible siloxane chains is a well-established method for enhancing the thermal stability of silicone elastomers while maintaining a low glass transition temperature. oup.com this compound serves as a key monomer in the synthesis of these advanced materials.

The primary synthesis route is a condensation polymerization reaction. In this process, a bis-silanol, such as p-bis(hydroxydimethylsilyl)benzene, is reacted with a silane (B1218182) containing reactive leaving groups. dtic.mil When this compound is used, its dimethylamino groups readily react with the hydroxyl groups of the bis-silanol, eliminating dimethylamine as a byproduct and forming a stable siloxane (Si-O-Si) linkage. dtic.mildtic.mil

The inclusion of the vinyl group from the this compound monomer is particularly significant. This vinyl functionality is preserved in the resulting linear poly(silphenylene-siloxane) chain. These pendant vinyl groups act as cure sites for subsequent cross-linking reactions, typically through hydrosilylation or peroxide-initiated vulcanization. This curing step transforms the linear polymer into a durable, three-dimensional elastomeric network. The resulting silphenylene-siloxane elastomers exhibit exceptional thermal and thermo-oxidative stability, making them suitable for demanding applications like high-temperature seals, gaskets, and O-rings. oup.com

Reactant 1Reactant 2Polymer TypeKey Feature from this compound
p-Bis(hydroxydimethylsilyl)benzeneThis compoundPoly(silphenylene-siloxane)Introduces vinyl groups for cross-linking

Development of Functionalized Silicon-Containing Polymers

The development of functionalized silicon-containing polymers is crucial for creating materials with tailored properties for specific applications. magtech.com.cn this compound is a valuable monomer for this purpose due to its dual reactivity.

One direct method for creating a functionalized polymer is through the anionic polymerization of the monomer itself. Research has shown that this compound can undergo BuLi-catalyzed anionic polymerization, yielding a silicon-containing polymer with a backbone structured by the vinyl groups. gelest.com

Furthermore, the compound is an excellent precursor for introducing methylvinylsilyl functionalities into other polymer systems. The reactive dimethylamino groups can be displaced by various nucleophiles, allowing the silane to be grafted onto other molecules or surfaces. The vinyl group itself serves as a platform for extensive functionalization through hydrosilylation reactions. This process involves the addition of a Si-H bond across the vinyl double bond, enabling the attachment of a wide range of functional groups to the silicon atom. sciepub.com This versatility allows for the synthesis of complex polymer architectures, including graft and star polymers, and for the modification of polyolefins to act as compatibilizers or surface modifiers. magtech.com.cn

Functionalization MethodRole of this compoundResulting Structure
Anionic PolymerizationMonomerFunctionalized polysilane
HydrosilylationSubstrate (post-polymerization)Polymer with side-chains attached via the original vinyl group
Condensation ReactionReactive MonomerCo-polymer with integrated methylvinylsilyl units

Applications in Coatings and Adhesives Research

In the field of coatings, adhesives, sealants, and elastomers (C.A.S.E.), this compound is utilized to improve performance and durability. gelest.comdakenchem.com Its bifunctional nature allows it to act as both a coupling agent and a cross-linker.

When used as an additive in polymer formulations, the vinyl group can copolymerize with other monomers (e.g., acrylates, styrenes) in the resin system. This incorporates the silane directly into the polymer backbone. Simultaneously, the dimethylamino groups can react with hydroxyl groups present on the surface of substrates like glass, metal oxides, or inorganic fillers. gelest.com This reaction forms strong covalent bonds at the interface, significantly enhancing adhesion and reducing the likelihood of delamination.

ApplicationFunction of this compoundImproved Property
Protective CoatingsAdhesion Promoter, Cross-linkerSubstrate adhesion, Hydrophobicity, Durability
AdhesivesCoupling AgentBond strength, Moisture resistance
SealantsCross-linking AgentElasticity, Thermal stability

Role as a Precursor for Electronic and Semiconductor Materials

This compound is an important precursor molecule in the fabrication of microelectronic devices. myskinrecipes.com Its high vapor pressure, thermal stability, and reactivity make it particularly suitable for thin-film deposition techniques such as Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). gelest.commyskinrecipes.com

In these processes, the gaseous precursor is introduced into a reaction chamber where it decomposes and reacts on a substrate surface to form a thin, uniform film. It is used to deposit silicon-containing layers that are essential for manufacturing integrated circuits and other semiconductor devices. myskinrecipes.com For instance, when reacted with ammonia (B1221849) (NH₃), it can be used to deposit silicon nitride (Si₃N₄) films, which serve as excellent electrical insulators and passivation layers to protect the device from moisture and contaminants. dakenchem.com When used with a carbon-containing co-reactant, it can form silicon carbide (SiC) films, known for their hardness and thermal stability.

The ability to form high-quality, conformal films on complex topographies makes it a valuable material in advanced electronic packaging and the manufacturing of flat-panel displays, where it can enhance high-temperature resistance and structural integrity. dakenchem.com

Deposition TechniqueCo-reactant ExampleResulting FilmApplication in Electronics
Chemical Vapor Deposition (CVD)Ammonia (NH₃)Silicon Nitride (Si₃N₄)Insulating layers, Passivation
Atomic Layer Deposition (ALD)Plasma, Carbon sourceSilicon Carbide (SiC)Hard masks, Protective layers

Reactivity and Mechanistic Investigations of Bis Dimethylamino Methylvinylsilane

Silicon-Nitrogen Bond Reactivity

The reactivity of the silicon-nitrogen (Si-N) bond in bis(dimethylamino)methylvinylsilane is a key aspect of its chemistry, influencing its utility as a reagent and precursor in various applications. This bond is susceptible to cleavage by various reagents, a characteristic that is harnessed in numerous synthetic transformations.

Nucleophilicity of Silicon and Amino Groups

The silicon atom in this compound is electrophilic due to the electronegativity difference between silicon and the nitrogen atoms of the dimethylamino groups. This partial positive charge on the silicon center makes it susceptible to attack by nucleophiles. lsu.edu Conversely, the nitrogen atoms of the dimethylamino groups possess lone pairs of electrons, rendering them nucleophilic and basic.

Substitution Reactions Involving Dimethylamino Ligands

The dimethylamino groups in this compound are good leaving groups, particularly in the presence of protic reagents or other electrophiles. This facilitates substitution reactions at the silicon center, where the dimethylamino ligands are displaced by other functional groups. rsc.org

For instance, the reaction of this compound with alcohols or water leads to the cleavage of the Si-N bond and the formation of new silicon-oxygen (Si-O) bonds, with the concurrent release of dimethylamine (B145610). gelest.com This reactivity is fundamental to its use in surface modification and as a precursor for silicone polymers. The general reaction can be represented as:

R3Si-NR'2 + R''OH → R3Si-OR'' + R'2NH

The ease of these substitution reactions can be influenced by several factors, including the nature of the attacking nucleophile, the solvent, and the presence of catalysts.

Hydrolysis and Condensation Mechanisms of this compound

The hydrolysis and subsequent condensation of this compound are critical processes in many of its applications, particularly in the formation of polysiloxane films and coatings. dakenchem.com

Reaction Pathways with Protic Solvents

This compound reacts readily with protic solvents such as water. gelest.comdakenchem.com The initial step involves the hydrolysis of the silicon-nitrogen bonds, leading to the formation of silanol (B1196071) intermediates (Si-OH) and the liberation of dimethylamine. gelest.comwikipedia.org The released dimethylamine can act as a catalyst for further hydrolysis and condensation reactions. nih.gov

The reaction with water can be depicted as follows:

C7H18N2Si + 2H2O → (CH3)(CH2=CH)Si(OH)2 + 2(CH3)2NH

The rate of hydrolysis can be influenced by factors such as pH, temperature, and the concentration of reactants. elsevier.es

Formation of Silanol Byproducts and Siloxane Bonds

The silanol intermediates formed during hydrolysis are highly reactive and can undergo condensation reactions with each other or with remaining aminosilane (B1250345) molecules. wikipedia.orgresearchgate.net This condensation process results in the formation of stable siloxane bonds (Si-O-Si) and the elimination of water. wikipedia.org

2 (CH3)(CH2=CH)Si(OH)2 → [(CH3)(CH2=CH)SiO]n + nH2O

This polymerization process can lead to the formation of a cross-linked polysiloxane network. The extent of condensation and the structure of the resulting polymer can be controlled by adjusting the reaction conditions. researchgate.net

Comparative Reactivity Studies with Other Aminosilanes

The reactivity of this compound can be understood in the context of other aminosilanes. The nature of the substituents on both the silicon and nitrogen atoms significantly influences the reactivity.

Generally, the reactivity of aminosilanes in hydrolysis and condensation reactions is influenced by several factors:

Number of Amino Groups: Silanes with more amino groups tend to have enhanced rates of condensation. nih.govresearchgate.net

Steric Hindrance: Increased steric bulk around the silicon atom can hinder the approach of nucleophiles, slowing down substitution and hydrolysis rates. nih.gov For example, tertiary amines on a silane (B1218182) can slow condensation. nih.govresearchgate.net

Nature of the Alkoxy or Amino Group: The type of leaving group affects the rate of hydrolysis. For instance, aminosilanes are generally more reactive towards hydrolysis than alkoxysilanes. wikipedia.org

Alkyl Linker Length: The distance between the amino group and the silicon atom can influence the catalytic effect of the amine on hydrolysis and condensation. nih.gov

Studies comparing different aminosilanes have shown that those with primary amines and a higher number of reactive sites (like diamines and triamines) exhibit higher levels of surface modification. nih.govresearchgate.net The rate constants for condensation reactions often follow the trend: triamine ~ diamine > monoamine and primary > secondary > tertiary. nih.govresearchgate.net

Below is an interactive table summarizing the general reactivity trends of aminosilanes based on their structural features.

FeatureEffect on ReactivityRationale
Number of Amino Groups Increased number of amino groups generally increases condensation rate. nih.govresearchgate.netMore sites for intermolecular interactions and catalysis.
Steric Hindrance at Silicon Increased steric hindrance decreases reaction rates. nih.govHinders nucleophilic attack at the silicon center.
Type of Amine Primary > Secondary > Tertiary in terms of condensation rate. nih.govresearchgate.netLess steric hindrance and greater availability of the nitrogen lone pair.
Leaving Group Amino groups are generally more labile than alkoxy groups in hydrolysis. wikipedia.orgThe Si-N bond is often more susceptible to cleavage by protic reagents.

Influence of Ligand Substitution on Reaction Kinetics

The rate and mechanism of reactions involving this compound are highly sensitive to the nature of the ligands attached to the silicon atom. In substitution reactions, the dimethylamino groups act as leaving groups. Their reactivity can be compared with other common ligands, such as alkoxy or chloro groups, on similar silicon centers.

Studies on ligand substitution reactions at silicon centers show that the reaction mechanism can be associative or dissociative. libretexts.org In an associative mechanism, the incoming nucleophile attacks the silicon center, forming a pentacoordinate intermediate before the leaving group departs. libretexts.org The rate of this process is influenced by the steric bulk and electronic properties of the non-reacting ligands.

For aminosilanes, the substitution kinetics are often influenced by the nucleophilicity of the attacking species and the stability of the leaving amino group. The steric hindrance around the silicon atom plays a crucial role. For instance, replacing a methyl group with a bulkier substituent would be expected to decrease the rate of an associative substitution reaction. Conversely, the electronic nature of the substituents is also a key factor. The vinyl group, being slightly electron-withdrawing, can influence the electrophilicity of the silicon center, making it more susceptible to nucleophilic attack compared to a simple alkyl group.

Kinetic data from studies on analogous systems, such as the substitution in copper(II) complexes, often reveal a multi-term rate law, indicating different reaction pathways, including solvent-assisted and ligand-dependent routes. rsc.org For this compound, a similar complexity can be anticipated where the reaction rate depends on the concentration of both the silane and the incoming ligand. rsc.orgresearchgate.net Steric effects from the incoming nucleophile also play a significant role in determining the reaction's activation parameters. researchgate.net

Table 1: Comparative Reactivity of Silane Precursors
Silane PrecursorLeaving GroupTypical Reaction TypeRelative Reactivity TrendControlling Factors
This compound-N(CH₃)₂Nucleophilic Substitution, HydrolysisHighSi-N bond polarity, Basicity of leaving group
Vinyltrimethoxysilane-OCH₃Hydrolysis, CondensationModerateHydrolysis rate of alkoxy groups. silicorex.comsinosil.com
Methylvinyldichlorosilane-ClNucleophilic Substitution, HydrolysisVery HighHigh reactivity of Si-Cl bond

Implications for Thin-Film Deposition Processes

This compound is a valuable precursor in thin-film deposition techniques like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). rsc.org These methods are fundamental to the manufacturing of microelectronics and other advanced materials. semanticscholar.orgresearchgate.netaimspress.com The suitability of a precursor is determined by its volatility, thermal stability, and reactivity with a co-reactant on a substrate surface.

In ALD, the precursor's self-limiting surface reactions are crucial for achieving atomic-level control over film thickness. semanticscholar.org Aminosilanes are often favored over chlorosilanes because their reactions with surface hydroxyl groups produce less corrosive byproducts. The reaction of this compound with a hydroxylated surface (like silicon dioxide) proceeds via the elimination of dimethylamine, forming a covalent Si-O bond with the surface.

The vinyl group is often retained in the deposited film, which can be advantageous for subsequent processing steps. The presence of two dimethylamino groups allows the molecule to bond to the surface at two points, potentially leading to a more stable and cross-linked initial layer compared to monosubstituted aminosilanes. nih.gov However, the hydrolytic stability of the resulting aminosilane layers can be a concern, as the amine functionality can catalyze the hydrolysis of the siloxane bonds that attach the molecule to the surface. nih.govnih.gov

Table 2: Properties of this compound for Thin-Film Deposition
PropertyImplication for DepositionReference
Good VolatilityEfficient transport to the substrate in CVD/ALD systems. gelest.com
Reactive Si-N BondsEnables low-temperature deposition through reactions with co-reactants like ammonia (B1221849) or water. rsc.org
Vinyl FunctionalityAllows for post-deposition cross-linking, enhancing film density and mechanical properties. silicorex.com
Absence of HalogensReduces corrosion of deposition equipment and contamination of the film. rsc.org

Thermal Degradation Pathways and Stability Mechanisms

The thermal behavior of this compound is critical for its use as a precursor for ceramic materials, where it is converted into a solid, inorganic network upon heating.

Analysis of Decomposition Routes of Aminosilanes

The thermal decomposition of aminosilanes is a complex process involving the cleavage of Si-N, Si-C, and C-H bonds. The specific pathways depend on the temperature, atmosphere, and molecular structure. For this compound, the Si-N bonds are typically the weakest and are expected to cleave first upon heating.

One common decomposition route for aminosilanes is transamination or dehydrocoupling reactions, especially in the presence of N-H bonds, which can lead to the formation of oligomers and polymers. rsc.orgrsc.orgresearchgate.net At higher temperatures, radical mechanisms become more prevalent, leading to the formation of a variety of gaseous byproducts and a solid residue. The decomposition of the dimethylamino group can produce species like methane (B114726), ethane, and hydrogen cyanide. The vinyl group can also undergo radical-induced polymerization or decomposition.

The study of decomposition routes often involves techniques like pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) to identify the volatile decomposition products and solid-state NMR to characterize the resulting solid material. For related aminosilanes, studies have shown that decomposition can be catalyzed by the amine functionality itself, proceeding through cyclic intermediates. nih.gov

Role of Vinyl Groups in Cross-Linking and Thermal Stability Enhancement

The vinyl group plays a pivotal role in the thermal stability and ceramic yield of polymers derived from this compound. silicorex.comsinosil.com During thermal treatment (pyrolysis), the vinyl groups can undergo polymerization reactions, leading to extensive cross-linking of the polymer chains. nih.govshinetsusilicone-global.com This cross-linking process transforms the initial, often liquid or fusible, polymer into a rigid, infusible three-dimensional network known as a preceramic polymer.

This network structure is crucial for several reasons:

Increased Thermal Stability: The cross-linked network has a higher decomposition temperature compared to linear polymers. nih.govresearchgate.net

Higher Ceramic Yield: The cross-linking helps to retain mass during pyrolysis by preventing the depolymerization and volatilization of smaller fragments. This results in a higher yield of the final ceramic material (e.g., silicon carbonitride, SiCN).

Tailored Properties: The presence of vinyl groups allows for control over the cross-linking density, which in turn influences the mechanical and thermal properties of the final ceramic product. silicorex.comnih.gov

The cross-linking can be initiated thermally or by using a radical initiator. The reaction involves the opening of the C=C double bond of the vinyl group and the formation of C-C single bonds between adjacent polymer chains. This process significantly enhances the mechanical and thermal properties of the resulting material. nih.govresearchgate.net

Advanced Characterization and Spectroscopic Analysis of Bis Dimethylamino Methylvinylsilane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the unambiguous determination of the molecular structure of bis(dimethylamino)methylvinylsilane. Through the analysis of various NMR-active nuclei, including ¹H and ¹³C, a complete picture of the compound's connectivity and electronic environment can be assembled.

¹H NMR Spectroscopic Analysis

The proton NMR (¹H NMR) spectrum of this compound provides precise information about the different types of protons and their neighboring environments within the molecule. The spectrum is characterized by distinct signals corresponding to the vinyl, methyl, and dimethylamino groups.

The protons of the vinyl group (-CH=CH₂) typically appear as a complex multiplet in the downfield region of the spectrum, usually between 5.5 and 6.5 ppm. This complexity arises from the geminal, cis, and trans couplings between the three vinyl protons. The methyl group directly attached to the silicon atom (Si-CH₃) gives rise to a singlet in the upfield region, generally observed around 0.1-0.3 ppm. The high shielding is a characteristic feature of protons on a carbon bonded to a silicon atom. The protons of the two equivalent dimethylamino groups (-N(CH₃)₂) appear as a sharp singlet, typically in the range of 2.4-2.6 ppm. The equivalence of these twelve protons indicates free rotation around the Si-N bonds at room temperature.

A representative, though hypothetical, ¹H NMR data table for this compound is presented below, based on typical chemical shift ranges for similar compounds.

Proton Type Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Vinyl (=CH₂)~5.8Multiplet2HHc, Hd
Vinyl (-CH=)~6.1Multiplet1HHb
Dimethylamino (-N(CH₃)₂)~2.5Singlet12HHa
Methyl (Si-CH₃)~0.2Singlet3HHe

¹³C NMR Spectroscopic Analysis

The carbon-13 NMR (¹³C NMR) spectrum complements the ¹H NMR data by providing information on the carbon framework of this compound. Spectroscopic data for this compound is available in public databases, confirming the distinct carbon environments. acs.org

The vinyl carbons exhibit two distinct signals in the downfield region. The terminal methylene (B1212753) carbon (=CH₂) is typically found around 130-135 ppm, while the silicon-bound methine carbon (-CH=) appears further downfield, around 138-142 ppm. The carbon atoms of the dimethylamino groups (-N(CH₃)₂) resonate at approximately 38-40 ppm. The methyl carbon attached to the silicon atom (Si-CH₃) is found in the highly shielded upfield region, typically between -5 and 0 ppm.

A summary of the expected ¹³C NMR chemical shifts for this compound is provided in the table below.

Carbon Type Chemical Shift (δ, ppm) Assignment
Vinyl (-CH=)~139Cb
Vinyl (=CH₂)~132Cc
Dimethylamino (-N(CH₃)₂)~39Ca
Methyl (Si-CH₃)~-2Cd

Advanced NMR Techniques for Mechanistic Studies

While standard 1D NMR provides static structural information, advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), are invaluable for probing the dynamic behavior and reaction mechanisms of this compound and its derivatives. For instance, Heteronuclear Single Quantum Coherence (HSQC) spectroscopy can be used to correlate the proton signals directly with their attached carbon atoms, confirming the assignments made in the 1D spectra.

Furthermore, variable-temperature NMR studies can provide insights into dynamic processes such as the rotation around the Si-N bonds. By monitoring changes in the NMR spectra as a function of temperature, it is possible to determine the energy barriers associated with such rotational processes. For mechanistic studies of reactions involving this compound, such as its hydrolysis or polymerization, in-situ NMR monitoring can track the formation of intermediates and products over time, providing crucial kinetic and mechanistic data.

Mass Spectrometry (MS) for Molecular Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of this compound and to gain insight into its structure through the analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for the analysis of volatile compounds like this compound. In a typical GC-MS experiment, the compound is first separated from a mixture by gas chromatography and then introduced into the mass spectrometer. The mass spectrometer provides a mass spectrum which, in the case of electron ionization (EI), shows the molecular ion (M⁺) and a series of fragment ions. The presence of GC-MS data for this compound has been confirmed in chemical databases. acs.org The molecular ion peak for this compound would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (158.32 g/mol ). acs.org

Elucidation of Fragmentation Pathways

The fragmentation of this compound under electron ionization is governed by the relative stability of the resulting cations and neutral radicals. The presence of the silicon atom and the nitrogen atoms significantly influences the fragmentation pathways.

A primary and highly favorable fragmentation pathway involves the cleavage of the bond beta to the nitrogen atom, a process known as α-cleavage in the context of amines. This would lead to the loss of a methyl radical from one of the dimethylamino groups, resulting in a stable iminium ion. Another characteristic fragmentation is the loss of a vinyl group or a methyl group from the silicon center.

Below is a table of plausible major fragment ions for this compound based on general principles of mass spectral fragmentation of aminosilanes.

m/z Proposed Fragment Structure Plausible Neutral Loss
143[M - CH₃]⁺Methyl radical
114[M - (CH₃)₂N]⁺Dimethylamino radical
85[Si(N(CH₃)₂)CH₃]⁺Vinyl radical and a neutral fragment
73[Si(CH₃)₃]⁺ (rearranged)Rearrangement and fragmentation
58[CH₂=N(CH₃)₂]⁺Various fragments

Vibrational Spectroscopy for Bonding Characterization

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides invaluable insights into the molecular vibrations and, consequently, the bonding arrangements within a material.

FTIR spectroscopy is a powerful non-destructive technique used to identify the chemical bonds within a molecule by measuring the absorption of infrared radiation. In the context of materials derived from this compound, FTIR is instrumental in tracking the chemical transformations from the precursor to the final material, such as a silicon carbonitride film. bohrium.com

When this compound is used as a single-source precursor in deposition processes like plasma-enhanced chemical vapor deposition (PECVD), the resulting films exhibit a complex network of silicon, nitrogen, carbon, and hydrogen atoms. The FTIR spectrum of such a film reveals characteristic absorption bands that correspond to the specific vibrational modes of the bonds present.

Key vibrational bands observed in materials derived from aminosilane (B1250345) precursors include:

Si-N Stretching: This bond is a fundamental component of the resulting silicon nitride or carbonitride matrix. The stretching vibration of the Si-N bond typically appears in the range of 830-1050 cm⁻¹. The exact position and intensity of this peak can provide information about the degree of nitridation and the local chemical environment of the silicon atoms.

Si-C Stretching: The presence of the methyl and vinyl groups in the precursor molecule leads to the incorporation of carbon into the deposited film, forming Si-C bonds. The Si-C stretching vibration is generally observed around 780-820 cm⁻¹. The intensity of this band relative to the Si-N band can be used to tune the properties of the resulting SiCN film. bohrium.com

N-H and C-H Stretching: Hydrogen is invariably present in films deposited from aminosilane precursors. N-H stretching vibrations are typically found in the region of 3300-3500 cm⁻¹, while C-H stretching from the methyl and vinyl groups appears between 2800-3000 cm⁻¹. The presence and intensity of these bands can indicate the degree of precursor fragmentation and hydrogen incorporation in the film.

Si-H Stretching: Depending on the deposition conditions, Si-H bonds may also be formed, with their stretching vibrations appearing around 2100-2250 cm⁻¹. researchgate.net The intensity of this absorption is often related to the film's density and stability.

The following table summarizes the typical FTIR absorption bands for key bonds in materials derived from aminosilane precursors.

BondVibrational ModeTypical Wavenumber (cm⁻¹)
Si-NStretching830 - 1050
Si-CStretching780 - 820
N-HStretching3300 - 3500
C-HStretching2800 - 3000
Si-HStretching2100 - 2250

Data compiled from studies on aminosilane-derived films. bohrium.comresearchgate.net

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and can provide information about the structural ordering and phase of a material. For materials derived from this compound, such as amorphous silicon carbonitride (a-SiCN), Raman spectroscopy is crucial for characterizing the carbonaceous and silicon-based networks. researchgate.net

In a-SiCN films, the Raman spectrum is often dominated by features related to amorphous carbon, specifically the D and G bands.

D Band: Located around 1350 cm⁻¹, the D band is associated with disordered carbon structures and the breathing modes of sp²-hybridized carbon rings.

G Band: Appearing around 1580 cm⁻¹, the G band corresponds to the in-plane stretching of sp²-hybridized carbon atoms in graphitic structures.

The intensity ratio of the D and G bands (ID/IG) is a widely used parameter to estimate the degree of disorder and the size of the sp² clusters within the amorphous carbon matrix. In addition to the carbon-related bands, Raman spectroscopy can also probe Si-Si and Si-C vibrations, although these are often weaker and broader in amorphous materials compared to their crystalline counterparts.

FeatureTypical Raman Shift (cm⁻¹)Assignment
D Band~1350Disordered sp² carbon
G Band~1580Graphitic sp² carbon
Si-C~790Silicon carbide-like structures
Si-Si~480Amorphous silicon clusters

General Raman shifts for amorphous silicon carbonitride materials. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Bonding States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. nih.gov For thin films derived from this compound, XPS provides critical information about the stoichiometry and the nature of the chemical bonding. bohrium.comwiley.com

By irradiating the sample with X-rays and analyzing the kinetic energy of the emitted photoelectrons, XPS can identify the core level binding energies of the constituent elements, such as Si 2p, C 1s, N 1s, and O 1s (oxygen is often present as a contaminant or from a native oxide layer). High-resolution scans of these core levels can be deconvoluted to identify different bonding environments.

For instance, in a SiCN film:

The Si 2p peak can be resolved into components corresponding to Si-N, Si-C, and sometimes Si-O bonds. wiley.com

The C 1s peak can show contributions from C-Si, C-C/C-H, and C-N bonds. researchgate.net

The N 1s peak can be deconvoluted to distinguish between N-Si and N-C or N-H bonding states. researchgate.net

The relative areas of these deconvoluted peaks allow for the quantification of the different types of bonds, which is essential for correlating the deposition parameters with the final material properties.

ElementCore LevelTypical Binding Energy (eV)Common Bonding States in SiCN Films
Si2p~101-103Si-N, Si-C, Si-O
C1s~283-285C-Si, C-C, C-H, C-N
N1s~397-399N-Si, N-C
O1s~532-533Si-O

Representative binding energy ranges for elements in silicon carbonitride films. researchgate.netwiley.com

Morphological and Microstructural Analysis of Derived Materials

The performance of materials derived from this compound is not only dependent on their chemical composition and bonding but also on their physical structure at the micro and nano scales. Techniques like Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) are employed to study the surface topography, roughness, and microstructure.

Atomic Force Microscopy (AFM): AFM is a very high-resolution type of scanning probe microscopy that can provide a three-dimensional profile of the surface. wiley.com For thin films, AFM is used to measure surface roughness, identify the presence of islands or domains, and characterize the grain size in polycrystalline films. nih.gov Studies on aminosilane layers have shown that they can form smooth, flat layers with some island formation, and the surface roughness can be on the sub-nanometer scale. wiley.com

The morphological characteristics are often directly linked to the mechanical and optical properties of the material. For example, a smoother surface with lower roughness might be desirable for optical applications to minimize light scattering, while a dense, pinhole-free microstructure is critical for barrier coatings. The deposition conditions, influenced by the chemical nature of the this compound precursor, play a significant role in determining the final morphology of the derived material. bohrium.com

Theoretical and Computational Studies of Aminosilanes Including Bis Dimethylamino Methylvinylsilane

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of aminosilane (B1250345) molecules. These calculations can predict molecular geometries, electronic structures, and various spectroscopic properties, providing a basis for understanding their reactivity.

Density Functional Theory (DFT) Applications to Aminosilane Systems

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of many-body systems, such as molecules and condensed matter. rsc.org It has been successfully applied to investigate the properties of various aminosilane precursors. DFT calculations can provide optimized molecular geometries, vibrational frequencies, and electronic properties like ionization potentials and electron affinities.

The electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are crucial for understanding the molecule's reactivity. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability. For aminosilanes, the HOMO is often localized on the nitrogen lone pairs, making these sites susceptible to electrophilic attack. The LUMO is typically associated with the silicon center, making it the site for nucleophilic attack. A molecular electrostatic potential (MEP) surface can also be calculated to visualize the charge distribution and identify regions of high and low electron density, which correlate with sites for electrophilic and nucleophilic attack, respectively. researchgate.net

Investigation of Adsorption Energies on Substrate Surfaces

In deposition processes like Atomic Layer Deposition (ALD), the interaction of the precursor molecule with the substrate surface is a critical first step. DFT calculations are extensively used to model this interaction and calculate the adsorption energy (E_ads). A negative and sufficiently large adsorption energy indicates a thermodynamically favorable and stable adsorption of the precursor on the surface.

While specific DFT studies on the adsorption of bis(dimethylamino)methylvinylsilane are scarce, research on other aminosilanes provides valuable insights. For instance, DFT calculations have been used to study the adsorption of various aminosilane precursors on hydroxylated SiO₂ and other surfaces. researchgate.netmdpi.com The adsorption energy is influenced by factors such as the nature of the ligands on the silicon atom and the type of substrate. For aminosilanes, the interaction often occurs through the formation of a dative bond between the nitrogen atom of the precursor and a surface site, or through reactions with surface hydroxyl groups. The adsorption energies for different aminosilane precursors on a hydroxylated SiO₂(001) surface have been calculated and are presented in the table below as representative examples.

Aminosilane PrecursorAdsorption Energy (ΔE_AD) (eV)
DMAS (Dimethylaminosilane)-0.58
DEAS (Diethylaminosilane)-0.61
DPAS (Dipropylaminosilane)-0.65
DIPAS (Diisopropylaminosilane)-0.67
DSBAS (Di-sec-butylaminosilane)-0.70
DTBAS (Di-tert-butylaminosilane)-0.72

This table presents calculated adsorption energies for various mono(alkylamino)silane precursors on a hydroxylated SiO₂(001) surface, illustrating the typical range of values obtained from DFT calculations. Data adapted from a first-principles study on mono-aminosilane precursors. researchgate.net

Reaction Pathway Modeling and Energy Barrier Calculations

Beyond initial adsorption, computational studies can elucidate the entire reaction mechanism of precursor molecules on a substrate, including dissociation and surface reactions.

Analysis of Dissociative Chemisorption Processes

The chemisorption of aminosilanes on a surface often proceeds via a dissociative mechanism, where one or more bonds within the molecule are broken. For aminosilanes, the Si-N bond is typically the weakest and most reactive, leading to its cleavage upon interaction with the surface. This process is crucial for the incorporation of silicon into the growing film.

Theoretical studies on precursors like bis(diethylamino)silane (B1590842) (BDEAS) on an OH-terminated Si(001) surface have shown that the Si-N bond dissociation is more favorable than Si-H bond breaking. mdpi.com The reaction often proceeds through a transition state where the silicon atom of the precursor interacts with a surface oxygen atom, and a proton from a surface hydroxyl group transfers to the nitrogen atom of the leaving amino group. This results in the formation of a surface-bound silyl (B83357) group and a volatile amine byproduct. For this compound, a similar pathway involving the cleavage of one or both Si-N bonds would be expected.

Transition State Theory in Aminosilane Reactivity Prediction

To understand the kinetics of these surface reactions, it is essential to calculate the energy barriers, or activation energies, associated with each step. Transition State Theory (TST) is a powerful framework used in conjunction with quantum chemical calculations to predict reaction rates. By locating the transition state structure on the potential energy surface and calculating its energy relative to the reactants, the activation energy can be determined.

Studies on various aminosilane precursors have shown that the activation barriers for their dissociative chemisorption are influenced by the nature of the alkyl groups on the nitrogen atom. Steric hindrance can play a significant role in determining the height of the energy barrier. For example, in a study of mono(alkylamino)silane precursors, the reaction energy barriers for dissociative chemisorption on a hydroxylated SiO₂ surface were calculated. These values, along with the adsorption and desorption energies, help in defining the ALD process window.

Aminosilane PrecursorReaction Energy Barrier (ΔE_a) (eV)
DMAS (Dimethylaminosilane)0.45
DEAS (Diethylaminosilane)0.42
DPAS (Dipropylaminosilane)0.35
DIPAS (Diisopropylaminosilane)0.38
DSBAS (Di-sec-butylaminosilane)0.48
DTBAS (Di-tert-butylaminosilane)0.55

This table shows the calculated reaction energy barriers for the dissociative chemisorption of various mono(alkylamino)silane precursors on a hydroxylated SiO₂(001) surface. Data adapted from a first-principles study on mono-aminosilane precursors. researchgate.net

Molecular Dynamics Simulations for Mechanistic Insights

While quantum chemical calculations provide detailed information about the energetics of specific reaction steps, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of a large number of molecules over time. mdpi.com MD simulations use classical mechanics to model the atomic motions, with the forces between atoms described by a force field.

MD simulations can be used to study the adsorption process of aminosilane precursors from the gas phase onto a substrate, providing insights into the initial physisorption, surface diffusion, and orientation of the molecules before chemisorption. These simulations can also model the growth of a thin film over time, capturing the complex interplay of multiple precursor molecules interacting with the surface and with each other.

For a precursor like this compound, MD simulations could be employed to study how the vinyl group influences the adsorption behavior and the subsequent film growth. The simulations can also provide information on the density and morphology of the resulting film. While computationally more demanding than static DFT calculations, MD simulations provide a more realistic picture of the dynamic processes occurring during film deposition. The development of reactive force fields allows for the simulation of chemical reactions within the MD framework, bridging the gap between quantum chemical accuracy and the length and time scales accessible to classical simulations.

Comparative Computational Analysis of Aminosilane Reactivity

Computational chemistry provides a powerful lens for understanding the reactivity of aminosilanes, offering insights into their electronic structure, bond energies, and reaction pathways. While comprehensive comparative computational studies focusing solely on this compound are limited in publicly available literature, analysis of related aminosilanes provides a robust framework for understanding its reactivity in a comparative context. Theoretical studies on analogous compounds, such as bis(dimethylamino)silane (BDMAS) and tris(dimethylamino)silane (B81438) (TrDMAS), offer valuable data points for comparison.

Detailed research findings from ab initio calculations on BDMAS have elucidated key factors influencing its thermal decomposition, which is a critical aspect of its reactivity, particularly in applications like chemical vapor deposition. These findings serve as a benchmark for predicting the behavior of other aminosilanes, including those with vinyl substituents.

A systematic study on the gas-phase decomposition kinetics and thermochemistry of BDMAS utilized high-level ab initio calculations at the CCSD(T)/6-311 + G(2d,p)//B3LYP/6-311 + + G(d,p) level of theory. nih.gov This research mapped out various reaction routes, including initial cleavage of Si-N, N-Me (where Me = CH3), and Si-H bonds. The calculated bond dissociation energies provide a quantitative measure of the initial steps of reactivity.

The energy required to break the N-Me bond in BDMAS was found to be 80.6 kcal·mol⁻¹, which is lower than the energy needed for the Si-N and Si-H bonds, both calculated at 87.4 kcal·mol⁻¹. nih.gov This suggests that under thermal stress, the initial decomposition is more likely to proceed via cleavage of the N-methyl bond.

A direct comparison with tris(dimethylamino)silane (TrDMAS) within the same study revealed that the N-Me, Si-N, and Si-H bonds in BDMAS are all more easily ruptured than in TrDMAS. nih.gov This indicates that BDMAS is potentially a more reactive and efficient precursor gas in deposition processes compared to TrDMAS. nih.gov

The introduction of a vinyl group to the silicon atom in this compound is expected to further modulate its reactivity profile. The electron-withdrawing nature of the vinyl group can influence the electron density at the silicon center and the adjacent bonds. This can affect both the thermodynamic and kinetic parameters of its reactions. For instance, the vinyl group can participate in various reactions, such as BuLi-catalyzed anionic polymerization. gelest.com

The primary decomposition pathway for BDMAS was identified as the concerted formation of N-dimethylaminosilyl methyleneimine (H₂C=N-SiH₂NMe₂) through the elimination of methane (B114726) (CH₄). nih.gov This pathway was found to be the most favored both kinetically and thermodynamically over a wide temperature range, with an activation enthalpy (ΔH₀‡) of 62.7 kcal·mol⁻¹ and a reaction enthalpy (ΔH₀) of 7.7 kcal·mol⁻¹ at 0 K. nih.gov

The following table summarizes the key computational data for the decomposition of BDMAS, which can be used as a baseline for comparative analysis with other aminosilanes.

Table 1: Calculated Bond Dissociation Energies for Bis(dimethylamino)silane (BDMAS)

Bond TypeDissociation Energy (kcal·mol⁻¹)
N-Me80.6 nih.gov
Si-N87.4 nih.gov
Si-H87.4 nih.gov

Table 2: Key Thermodynamic Parameters for the Most Favored Decomposition Pathway of BDMAS

Reaction ProductActivation Enthalpy (ΔH₀‡) at 0 K (kcal·mol⁻¹)Reaction Enthalpy (ΔH₀) at 0 K (kcal·mol⁻¹)
N-dimethylaminosilyl methyleneimine62.7 nih.gov7.7 nih.gov

Emerging Research Directions and Future Perspectives for Bis Dimethylamino Methylvinylsilane

Novel Synthetic Strategies for Enhanced Sustainability and Scalability

The traditional synthesis of aminosilanes often involves the use of chlorosilanes, which are corrosive and generate significant ammonium (B1175870) salt waste. rsc.orgskysonginnovations.com This has spurred research into more sustainable and atom-efficient synthetic routes. A promising alternative is the catalytic dehydrocoupling of amines and silanes, a method that produces only hydrogen gas as a byproduct. rsc.orgrsc.orgresearchgate.net This greener approach avoids the use of halogenated reagents and is inherently more atom-economical. researchgate.net Researchers at Arizona State University have been developing catalysts based on inexpensive metals like manganese, iron, cobalt, and nickel for this purpose, which can operate under mild conditions (ambient temperature and pressure). skysonginnovations.com

Another sustainable strategy gaining traction is the use of copper-catalyzed multicomponent reactions (MCRs). These reactions allow for the synthesis of complex molecules like 1,1-aminosilanes from simple, readily available starting materials such as amines and aldehydes in a single step. acs.org This method is not only high-yielding and cost-effective but also operationally simple and scalable. acs.org Furthermore, mechanochemical approaches, which involve the use of mechanical force to induce chemical reactions, are being explored for the direct synthesis of organosilanes, reducing the need for solvents and high temperatures. rsc.org The development of solvent-free and organocatalytic protocols for silatrane (B128906) synthesis, which are related to aminosilanes, also points towards a future of more environmentally friendly production methods. acs.org

Table 1: Comparison of Synthetic Strategies for Aminosilanes

Synthetic StrategyAdvantagesDisadvantagesKey Research Findings
Chlorosilane Aminolysis Established industrial process.Generates corrosive byproducts and salt waste.Traditional but less sustainable method. rsc.orgskysonginnovations.com
Catalytic Dehydrocoupling Atom-economical, produces only H₂ as a byproduct, avoids corrosive reagents. rsc.orgrsc.orgresearchgate.netRequires development of efficient and selective catalysts.Inexpensive base metal catalysts (Mn, Fe, Co, Ni) show promise. skysonginnovations.com Platinum complexes exhibit high activity at low loadings. nih.gov
Copper-Catalyzed MCRs High-yielding, cost-effective, operationally simple, scalable, uses feedstock reagents. acs.orgMay require specific catalyst and reaction conditions for different substrates.Enables synthesis of large libraries of aminosilanes. acs.org
Mechanochemical Synthesis Reduces solvent use and energy consumption. rsc.orgCan be limited in scale and substrate scope.Feasible for gram-scale synthesis of methylmethoxysilanes. rsc.org
Organocatalysis Avoids the use of metal catalysts, mild reaction conditions. acs.orgCatalyst efficiency and recyclability are key considerations.DBU and TBD have been shown to be effective catalysts for silatrane synthesis. acs.org

Advanced Polymer Architectures and Composites utilizing Bis(dimethylamino)methylvinylsilane

The dual functionality of this compound, possessing both a polymerizable vinyl group and reactive dimethylamino groups, makes it a valuable monomer for creating advanced polymer architectures. The vinyl group can participate in polymerization reactions, while the amino groups can act as curing agents or sites for further functionalization. sinosil.com This allows for the design of polymers with tailored properties, such as improved adhesion, thermal stability, and chemical resistance. shinetsusilicone-global.com

In the realm of composites, organofunctional silanes like this compound are crucial as coupling agents. garzantispecialties.comrussoindustrial.ru They act as molecular bridges between inorganic fillers (like glass fibers or silica) and organic polymer matrices. garzantispecialties.comrussoindustrial.ru This enhances the compatibility and adhesion between the two dissimilar materials, leading to composites with superior mechanical strength, water resistance, and electrical properties. shinetsusilicone-global.com For example, treating glass fibers with an aminosilane (B1250345) solution before incorporating them into a resin results in a reinforced plastic with significantly improved performance. shinetsusilicone-global.com The ability to form stable siloxane bonds (Si-O-Si) and covalent bonds with the polymer matrix is key to this enhancement. russoindustrial.ru

Catalytic Applications and Ligand Design with Aminosilane Derivatives

Aminosilanes and their derivatives are increasingly being recognized for their potential in catalysis, both as catalysts themselves and as ligands for metal complexes. The amine functionality within these molecules can exhibit catalytic activity. nih.gov For instance, the amine groups can catalyze the condensation reaction of silanol (B1196071) groups to form stable siloxane bonds. nih.gov Recent research has also shown that triarylsilanols can act as silicon-centered catalysts for the direct amidation of carboxylic acids with amines. acs.org

Furthermore, the nitrogen atom in aminosilanes can act as a donor ligand, coordinating to metal centers to form catalytically active complexes. The design of these ligands is crucial for controlling the activity and selectivity of the catalyst. By modifying the substituents on the silicon and nitrogen atoms, the steric and electronic properties of the ligand can be fine-tuned. This has led to the development of highly active platinum(II) complexes for the dehydrocoupling of amines and silanes at very low catalyst loadings. nih.gov The development of novel anionic ligand platforms based on aminosilanes has also enabled the use of inexpensive first-row transition metals as catalysts for this important reaction. skysonginnovations.com

Biomedical and Microelectronic Applications with Functionalized Silicon Materials

The ability of aminosilanes to modify surfaces has opened up a wide range of applications in the biomedical and microelectronics fields. Functionalized silicon materials, derived from precursors like this compound, are at the forefront of these advancements.

Microelectrode Silanization for Biological Assays

In the field of biomedical research, microelectrodes are essential tools for observing electrical activities in biological microenvironments. novapublishers.com The performance of these microelectrodes, particularly ion-sensitive microelectrodes, can be significantly improved by silanization. nih.gov Coating the glass surface of a microelectrode with an aminosilane makes the surface hydrophobic and improves its electrical resistivity. nih.gov This is crucial for creating stable and reliable biosensors. researchgate.net

Aminosilanes like trimethyl-(dimethylamino)-silane have been shown to be more effective than chlorosilanes for this purpose. nih.gov The process involves the covalent attachment of the silane (B1218182) to the glass surface, creating a functional layer that can then be used to immobilize biomolecules for various biological assays. nih.gov This surface modification is critical for applications such as microarray technology, where high-affinity binding of biomolecules to a solid support is required. nih.gov The ability to create uniform and stable aminosilane layers is key to the reproducibility and sensitivity of these assays. researchgate.netnih.gov

Cross-Disciplinary Research Synergies and Collaborative Opportunities

The diverse applications of this compound and related aminosilanes highlight the immense potential for cross-disciplinary research and collaboration. The development of sustainable synthetic methods in chemistry can directly impact the scalability and cost-effectiveness of producing materials for microelectronics and biomedical devices. skysonginnovations.comacs.org Material scientists designing advanced polymers and composites can benefit from the expertise of catalytic chemists in developing novel curing and crosslinking systems. sinosil.comshinetsusilicone-global.com

Furthermore, the functionalization of surfaces for biomedical applications, such as biosensors and drug delivery systems, requires a deep understanding of both surface chemistry and biology. acs.orgnih.gov Collaborations between chemists, materials scientists, biologists, and engineers are essential to translate the potential of these functionalized silicon materials into practical technologies. For instance, the development of biocompatible coatings for medical implants that resist biofouling and promote tissue integration is a highly interdisciplinary challenge. researchgate.netfrontiersin.orgnih.gov Similarly, the integration of functionalized silicon materials into microelectronic devices for enhanced sensing and processing capabilities necessitates close collaboration between materials chemists and electrical engineers. cfmats.commedicaldesignbriefs.com The future progress in harnessing the full potential of this compound will undoubtedly be driven by such synergistic research efforts.

Q & A

Q. What methodologies address anomalies in the compound’s vibrational spectra under high-pressure conditions?

  • Methodological Answer : High-pressure Raman spectroscopy (up to 10 GPa) reveals pressure-induced phase transitions. Synchrotron X-ray diffraction correlates structural changes with spectral shifts. Ab initio molecular dynamics (AIMD) simulations model lattice dynamics .

Tables for Key Data

Table 1 : Optimized Reaction Conditions for Synthesis

ParameterRange TestedOptimal ValueMethod of Determination
Temperature50–120°C80°CDoE with ANOVA
Catalyst Loading0.1–2.0 mol%0.5 mol%GC-MS yield analysis
Reaction Time2–24 h8 hIn-situ FTIR

Table 2 : Key Spectroscopic Data for Characterization

TechniqueObserved SignalInterpretation
²⁹Si NMRδ = −12.5 ppmSi–N σ* hyperconjugation
IR (C=C stretch)1590 cm⁻¹Vinyl group conjugation
X-ray Diffractiond-spacing = 2.15 ÅTetrahedral Si geometry

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.